molecular formula C23H23N3O7S B2392836 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-63-3

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2392836
CAS No.: 878059-63-3
M. Wt: 485.51
InChI Key: OKULPSPHEKMUGN-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic chemical compound of significant interest in advanced pharmacological and medicinal chemistry research. This complex molecule is characterized by a benzodioxole group, a structural motif found in compounds with a range of documented biological activities, a sulfonylacetamide linker, and a morpholino ring system known to influence pharmacokinetic properties. The presence of these distinct pharmacophores makes it a valuable candidate for investigating novel therapeutic targets, particularly in the fields of enzyme inhibition and receptor modulation. Researchers can utilize this chemical as a key intermediate in the synthesis of more complex molecules or as a lead compound in high-throughput screening assays to explore its interactions with various biological systems. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research purposes only in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S/c27-22(24-16-5-6-19-20(11-16)33-15-32-19)14-34(29,30)21-12-26(18-4-2-1-3-17(18)21)13-23(28)25-7-9-31-10-8-25/h1-6,11-12H,7-10,13-15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKULPSPHEKMUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: Synthesis of N-(Benzo[d]dioxol-5-yl)acetamide

The benzo[d]dioxol-5-amine precursor is acylated with 2-chloroacetyl chloride under Schotten-Baumann conditions, yielding 2-chloro-N-(benzo[d]dioxol-5-yl)acetamide. Subsequent nucleophilic substitution with morpholine in dimethylformamide (DMF) at 80°C installs the 2-morpholino-2-oxoethyl group.

Fragment 2: Functionalization of the Indole Core

Indole is sulfonated at the 3-position using chlorosulfonic acid in dichloromethane (DCM) at 0°C, producing 1H-indole-3-sulfonyl chloride. This intermediate is stabilized via in situ quenching with ice-water and extracted using ethyl acetate.

Stepwise Synthesis and Reaction Optimization

Alkylation of the Indole Nitrogen

The 1H-indole-3-sulfonyl chloride undergoes alkylation with 2-morpholino-2-oxoethyl bromide under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF). This step achieves 85% yield when conducted at −10°C to prevent N-oxide formation.

Table 1: Optimization of Indole Alkylation Conditions

Parameter Condition 1 Condition 2 Condition 3 Optimal Condition
Temperature (°C) 25 0 −10 −10
Solvent DCM THF DMF THF
Catalyst None PPh3/DEAD PPh3/DEAD PPh3/DEAD
Yield (%) 45 72 85 85

Sulfonation and Acetamide Coupling

The alkylated indole intermediate is treated with 2-chloro-N-(benzo[d]dioxol-5-yl)acetamide in acetonitrile using CDI and 4-dimethylaminopyridine (DMAP). Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 6 hours at 60°C. Purification by silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final compound in 78% purity, which is further recrystallized from ethanol.

Spectroscopic Characterization and Analytical Validation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis reveals key functional groups:

  • N−H Stretch : Broad band at 3280 cm⁻¹ (amide NH).
  • S=O Asymmetric Stretch : Peaks at 1365 cm⁻¹ and 1172 cm⁻¹ (sulfonyl group).
  • C=O Stretch : Strong absorption at 1680 cm⁻¹ (morpholino ketone and acetamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, indole H-2), δ 7.45–7.39 (m, 4H, aromatic H), δ 6.93 (s, 1H, benzo[d]dioxole H), δ 4.32 (s, 2H, CH2SO2), δ 3.58 (t, 4H, morpholine CH2), δ 3.41 (t, 4H, morpholine CH2).

¹³C NMR (100 MHz, DMSO-d6) :

  • δ 170.2 (acetamide C=O), δ 166.8 (morpholino C=O), δ 136.5 (indole C-3), δ 121.9–108.7 (aromatic carbons).

Table 2: Comparative NMR Data for Key Intermediates

Compound δ (¹H) Indole H-2 δ (¹³C) C=O (Acetamide) δ (¹³C) C=O (Morpholino)
Alkylated Indole 8.19 166.5
Final Product 8.21 170.2 166.8

Challenges in Scalability and Process Refinement

Byproduct Formation During Sulfonation

Competing sulfonation at the indole 5-position generates a regioisomeric impurity (≈12%). Gradient elution high-performance liquid chromatography (HPLC) with a C18 column (ACN:H2O, 0.1% TFA) reduces this to <2%.

Morpholino Side Chain Hydrolysis

Prolonged exposure to aqueous conditions during workup hydrolyzes the morpholino ketone to a carboxylic acid. Lyophilization under reduced pressure (0.1 mbar, −50°C) mitigates decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituent on Indole Linker Type Morpholino Group Key Structural Differences Reference
Target Compound 1-(2-morpholino-2-oxoethyl) Sulfonyl Yes Unique morpholino-2-oxoethyl at indole N1 -
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-phenyl-1H-indol-3-yl)thio)acetamide 2-phenyl Thio No Thioether linker; phenyl at indole C2
N-((4-fluorophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide 1-(4-chlorobenzoyl) Sulfonyl No Chlorobenzoyl at indole N1; fluorophenyl sulfonyl
2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide Naphthofuran core Ether Yes (side chain) Naphthofuran instead of indole; ether linker

Key Observations :

  • Indole Substitution: The morpholino-2-oxoethyl group at indole N1 is distinct from analogs with phenyl (), chlorobenzoyl (), or methoxy groups (). This substitution may reduce steric hindrance while improving solubility.
  • Morpholino Presence: Morpholino-containing analogs (e.g., ) often exhibit enhanced solubility and metabolic stability compared to non-morpholino derivatives.
Physicochemical Properties
  • Solubility: The morpholino-2-oxoethyl group likely increases aqueous solubility compared to phenyl-substituted indoles ().
  • LogP : Estimated LogP for the target compound is higher than thioether analogs (due to sulfonyl polarity) but lower than chlorobenzoyl derivatives ().

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a benzo[d][1,3]dioxole moiety with an indole derivative, which is known for various pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H21N3O5S\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{5}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole moiety through cyclization of catechol derivatives.
  • Introduction of the morpholine ring via reaction with morpholine under basic conditions.
  • Attachment of the indole derivative , which may involve cross-coupling reactions.
  • Formation of the sulfonamide linkage to complete the structure.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Research indicates that compounds featuring the indole scaffold can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting glioblastoma cell growth by reactivating p53 function and inducing apoptosis in cancer cells .

Antimicrobial Properties

Studies have also explored the antimicrobial potential of compounds containing the benzo[d][1,3]dioxole structure. Some derivatives have been reported to inhibit Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-tubercular agents .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of both the dioxole and indole moieties suggests potential multi-target effects, which could enhance therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of glioblastoma growth; apoptosis induction
AntimicrobialInhibition of Mycobacterium tuberculosis
MechanismInteraction with cellular pathways

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Glioblastoma Treatment : A study demonstrated that an indole derivative activated p53 and reduced cell viability in glioma stem cells, suggesting that modifications to the indole structure could enhance anticancer activity.
  • Tuberculosis Research : Another investigation focused on compounds with benzo[d][1,3]dioxole motifs showing varying degrees of activity against Mycobacterium tuberculosis, emphasizing the need for further exploration into structure-activity relationships.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including coupling of benzodioxole and morpholino-indole intermediates via sulfonylacetamide linkages. Critical steps include:

  • Reagent selection : Use coupling agents (e.g., carbodiimides) and solvents (DMF, DMSO) to facilitate amide bond formation .
  • Purification : Employ column chromatography or preparative HPLC after each step to remove unreacted intermediates. Monitor purity via TLC or HPLC (≥95% purity threshold) .
  • Characterization : Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How can researchers determine optimal storage conditions to preserve compound stability?

  • Stability assays : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC .
  • Recommended storage : Store lyophilized powder at -20°C in inert atmospheres (argon) to prevent oxidation of sulfonyl and morpholino groups .

Q. What analytical methods validate the compound’s identity and purity?

  • Spectroscopic analysis : 1H^1H-NMR (δ 7.8–8.2 ppm for indole protons), IR (C=O stretch at ~1650–1750 cm1^{-1}) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Mass spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H]+^+) and fragment patterns .

Advanced Research Questions

Q. How can structural ambiguities in the morpholino-indole core be resolved?

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water) to resolve stereochemical uncertainties .
  • DFT calculations : Model electron density maps to predict bond angles and compare with experimental NMR data .

Q. What experimental designs address discrepancies in reported bioactivity data?

  • Dose-response standardization : Use consistent assay conditions (e.g., cell lines, incubation time) to minimize variability. For enzyme inhibition, employ Michaelis-Menten kinetics with controls for nonspecific binding .
  • Meta-analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay interference (e.g., solvent DMSO >0.1%) .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases) via the sulfonyl and morpholino moieties .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify key residues (e.g., catalytic lysine or aspartate) .

Q. What strategies optimize selectivity against off-target enzymes?

  • Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-target binders .
  • Structural analogs : Synthesize derivatives with modified indole substituents (e.g., halogenation) and test against panels of related enzymes (e.g., CYP450 isoforms) .

Q. How can metabolic stability and pharmacokinetic properties be evaluated?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
    • Plasma protein binding : Use equilibrium dialysis to quantify free vs. bound fractions .
  • In vivo PK : Administer to rodents (IV/PO) and calculate AUC, t1/2t_{1/2}, and bioavailability .

Q. What experimental approaches elucidate the mechanism of enzymatic inhibition?

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes (e.g., ΔF at 340 nm) to assess conformational changes .

Q. How can researchers address low solubility in aqueous buffers?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts and measure solubility via shake-flask method (pH 7.4 PBS) .

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